molecular formula C16H29NO2S2 B14679345 1,4-Dithiaspiro(4.11)hexadecane-2-methanol, carbamate CAS No. 35801-66-2

1,4-Dithiaspiro(4.11)hexadecane-2-methanol, carbamate

Cat. No.: B14679345
CAS No.: 35801-66-2
M. Wt: 331.5 g/mol
InChI Key: KSNABPFNWOAKTM-UHFFFAOYSA-N
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Description

1,4-Dithiaspiro(4.11)hexadecane-2-methanol, carbamate is a chemical compound with the molecular formula C_16H_30N_2O_2S_2. It is known for its unique spiro structure, which includes two sulfur atoms and a carbamate group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Dithiaspiro(4.11)hexadecane-2-methanol, carbamate typically involves the reaction of a spiro compound with a carbamate precursor. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine or pyridine to facilitate the reaction. The process may also require temperature control, typically maintained at room temperature or slightly elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and yield of the product. The use of advanced purification techniques, such as column chromatography or recrystallization, is essential to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions

1,4-Dithiaspiro(4.11)hexadecane-2-methanol, carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or thioethers. Substitution reactions can result in various derivatives depending on the substituent introduced .

Scientific Research Applications

1,4-Dithiaspiro(4.11)hexadecane-2-methanol, carbamate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and delivery systems.

    Industry: Utilized in the production of specialty chemicals, polymers, and other industrial products.

Mechanism of Action

The mechanism of action of 1,4-Dithiaspiro(4.11)hexadecane-2-methanol, carbamate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    1,4-Dithiaspiro(4.11)hexadecane: A related compound with a similar spiro structure but lacking the carbamate group.

    1,4-Dithiaspiro(4.11)hexadecane-2-methanol: A compound with a similar structure but without the carbamate group.

    1,4-Dithiaspiro(4.11)hexadecane-2-methanol, acetate: A derivative with an acetate group instead of a carbamate group.

Uniqueness

1,4-Dithiaspiro(4.11)hexadecane-2-methanol, carbamate is unique due to its specific combination of a spiro structure, sulfur atoms, and a carbamate group. This combination imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

CAS No.

35801-66-2

Molecular Formula

C16H29NO2S2

Molecular Weight

331.5 g/mol

IUPAC Name

1,4-dithiaspiro[4.11]hexadecan-3-ylmethyl carbamate

InChI

InChI=1S/C16H29NO2S2/c17-15(18)19-12-14-13-20-16(21-14)10-8-6-4-2-1-3-5-7-9-11-16/h14H,1-13H2,(H2,17,18)

InChI Key

KSNABPFNWOAKTM-UHFFFAOYSA-N

Canonical SMILES

C1CCCCCC2(CCCCC1)SCC(S2)COC(=O)N

Origin of Product

United States

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